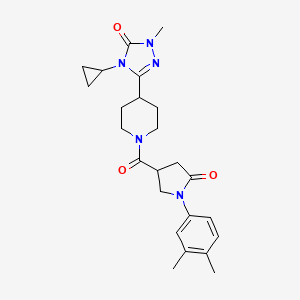

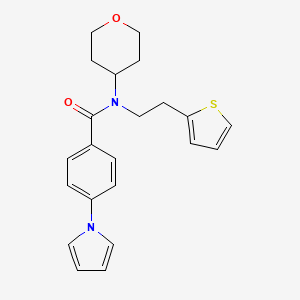

![molecular formula C9H8FN3S2 B2732999 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine CAS No. 685108-09-2](/img/structure/B2732999.png)

5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is a chemical compound with a linear formula of C17H15FN2OS3 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been reported in the literature . The process involves dissolving 5-sulfanyl-1,3,4-thiadiazole-2-arylamine in 85% KOH solution and then stirring it for 5–10 min at room temperature . The temperature is then brought down to 0°C .Molecular Structure Analysis

The molecular structure of “5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is represented by the linear formula C17H15FN2OS3 . The molecular weight of this compound is 378.512 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, focusing on six unique applications:

Antimicrobial Agents

5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine: has shown promising potential as an antimicrobial agent. Research indicates that compounds containing the 1,3,4-thiadiazole core exhibit significant antibacterial and antifungal activities. This compound can be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy in inhibiting microbial growth .

Anticancer Research

The compound is also being explored for its anticancer properties. The presence of the thiadiazole ring is known to enhance the cytotoxic activity against cancer cells. Studies have demonstrated that derivatives of 1,3,4-thiadiazole can induce apoptosis and inhibit the proliferation of cancer cells, making them potential candidates for cancer therapy .

Anti-inflammatory Agents

Research has shown that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties. 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine can be investigated for its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Agricultural Applications

In agriculture, 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine can be explored for its potential as a pesticide or herbicide. The compound’s antimicrobial and enzyme inhibitory properties can be leveraged to protect crops from pests and diseases, contributing to increased agricultural productivity and sustainability.

These applications highlight the versatility and potential of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine in various fields of scientific research. Each application area offers unique opportunities for further investigation and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

ChemicalBook ChemicalBook Sigma-Aldrich : ChemicalBook : Sigma-Aldrich : ChemicalBook

properties

IUPAC Name |

5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAOMCKIZYUGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

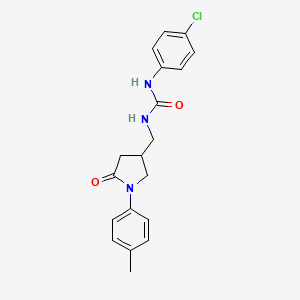

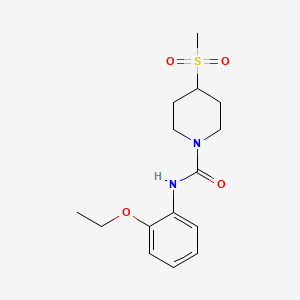

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

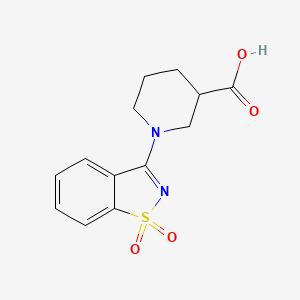

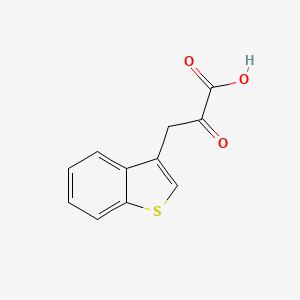

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)

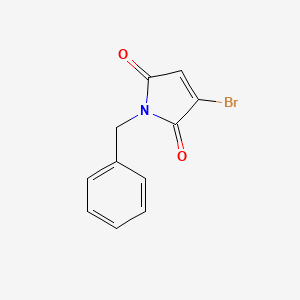

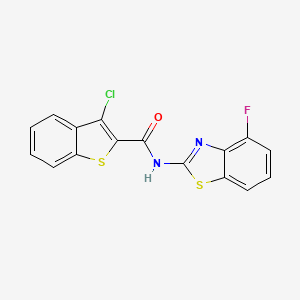

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)